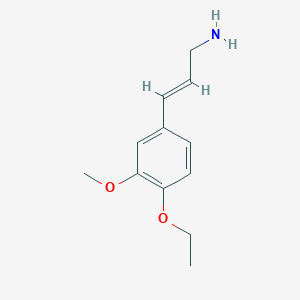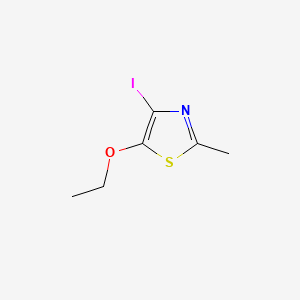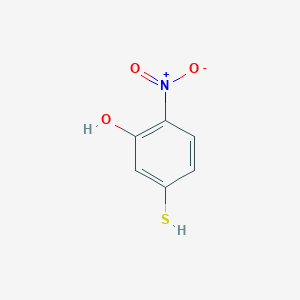![molecular formula C9H18ClNO B13595740 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride](/img/structure/B13595740.png)
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a bicyclo[2.2.1]heptane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the synthesis steps.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted amino or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride .
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl, acetate .
- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester .
Uniqueness
2-Amino-2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-olhydrochloride is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Eigenschaften
Molekularformel |
C9H18ClNO |
|---|---|
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
2-amino-2-(1-bicyclo[2.2.1]heptanyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-8(6-11)9-3-1-7(5-9)2-4-9;/h7-8,11H,1-6,10H2;1H |
InChI-Schlüssel |
CILWEIBWMPRRSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C2)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)












